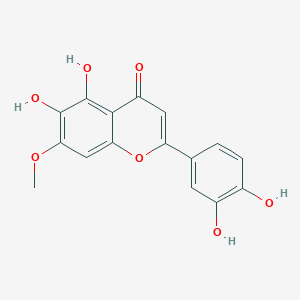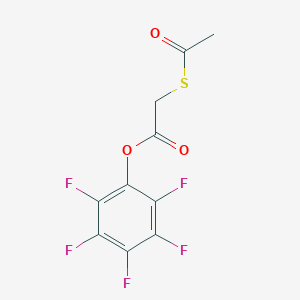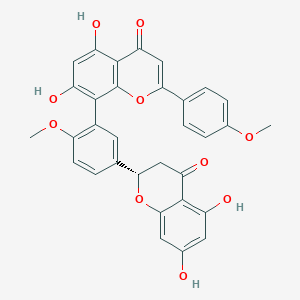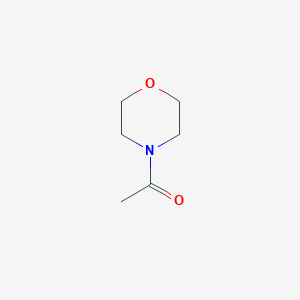
Pedalitin
Overview
Description
Pedalitin is a phenolic compound that has been isolated from various plant species and exhibits a range of biological activities. It has been found to show cytotoxicity against murine B16-F10 melanoma cell lines, with an IC50 of 30 µm (9.5 µg/mL), without suppressing melanin production in the cells . Pedalitin has also been identified as an active compound in Pedalium murex L., a medicinal herb traditionally used for kidney-related diseases. It has been shown to inhibit urease production and UreC gene expression in Proteus mirabilis, a pathogen associated with kidney stones . Furthermore, pedalitin, in combination with amphotericin B, has demonstrated a synergistic effect against Cryptococcus neoformans, an opportunistic fungal pathogen, in both in vitro and in vivo studies . Additionally, pedalitin has been evaluated for its inhibitory effects on tyrosinase and α-glucosidase, suggesting potential applications as a hypoglycemic and skin-whitening agent .
Synthesis Analysis
The synthesis of pedalitin has not been explicitly detailed in the provided papers. However, the isolation of pedalitin from natural sources such as Rabdosia japonica and Pedalium murex has been mentioned . The extraction and purification processes are crucial for obtaining pedalitin for further studies and applications.
Molecular Structure Analysis
The molecular structure of pedalitin is not directly discussed in the provided papers. However, as a flavonoid, pedalitin would possess a characteristic structure consisting of two aromatic rings bound together by a three-carbon bridge, forming a third ring. This structure is key to its biological activity and interactions with various enzymes and cellular targets .
Chemical Reactions Analysis
The chemical reactions involving pedalitin have been studied in the context of its interaction with biological targets. Pedalitin has been shown to inhibit enzymes such as tyrosinase and α-glucosidase through mixed-type inhibition, which indicates that it can bind to both the enzyme and the enzyme-substrate complex . Additionally, the combination of pedalitin with amphotericin B leads to a decrease in the minimum inhibitory concentrations required to inhibit Cryptococcus spp., suggesting a chemical interaction that enhances the antifungal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pedalitin are indirectly inferred through its biological activities and the methods used for its analysis. For instance, the development of an HPLC method with relative molar sensitivity based on 1H-qNMR for determining pedalitin in food ingredients indicates its stability and suitability for quantitative analysis in complex matrices . The characterization of silver nanoparticles synthesized using Pedalium murex leaf extract, which contains pedalitin, suggests that pedalitin or related compounds may play a role in the reduction and stabilization of nanoparticles, although the direct involvement of pedalitin in this process is not specified .
Scientific Research Applications
Analytical Methodology in Food Ingredients
A study by Ohtsuki et al. (2020) developed an innovative high-performance liquid chromatography (HPLC) method utilizing relative molar sensitivity based on 1H quantitative NMR spectroscopy for analyzing food ingredients like acteoside and pedaliin (pedalitin-6-O-glucoside). This method allows for the quantification of these compounds in food products like dried sesame leaf powders and processed foods, offering accuracy and cost-effectiveness in routine analysis (Ohtsuki et al., 2020).
Medicinal Application for Kidney Stone Management
Ramadevi et al. (2020) explored the effect of Pedalium murex L., a traditional medicinal herb, and its active compound pedalitin on urease expression, relevant for managing kidney stones. The study demonstrated that both the ethyl acetate extract of P. murex and pedalitin inhibit urease production and control the UreC gene expression in Proteus mirabilis, suggesting their potential in treating diseases related to the kidney (Ramadevi et al., 2020).
Role in Inhibiting Tyrosinase and α-Glucosidase
Lin et al. (2011) evaluated pedalitin, along with other compounds isolated from Rabdosia serra, for their inhibitory effects on tyrosinase and α-glucosidase. Pedalitin exhibited significant inhibition of both enzymes, suggesting its potential as a hypoglycemic and skin-whitening agent (Lin et al., 2011).
Cytotoxicity Against Melanoma Cells
Nitoda et al. (2008) found that pedalitin, isolated from Rabdosia japonica, exhibited cytotoxicity against murine B16‐F10 melanoma cell lines. This study highlights pedalitin's potential in cancer research, particularly for melanoma treatment (Nitoda et al., 2008).
Antioxidant Properties
Masuoka et al. (2006) investigated the antioxidant activities of pedalitin and other phenolic compounds isolated from Rabdosia japonica. Pedalitin demonstrated potent antioxidant activity, suggesting its use in oxidative stress-related health issues (Masuoka et al., 2006).
Antifungal and Antiviral Applications
Sangalli-Leite et al. (2016) studied the effect of pedalitin in combination with amphotericin B against Cryptococcus neoformans, an opportunistic fungal pathogen. The combination therapy showed enhanced efficacy compared to monotherapy, indicating pedalitin's potential as an antifungal agent (Sangalli-Leite et al., 2016). Additionally, Ramos et al. (2022) confirmed that pedalitin inhibits the Zika virus NS5 RNA-dependent RNA-polymerase, demonstrating its potential as an antiviral agent (Ramos et al., 2022).
Mechanism of Action
Target of Action
Pedalitin, a tetrahydroxy-monohydroxy-flavone , primarily targets two key enzymes: tyrosinase and α-glucosidase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin and hair. α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism .
Mode of Action
Pedalitin acts as a mixed-type inhibitor of both tyrosinase and α-glucosidase By binding to these enzymes, Pedalitin interferes with their normal function, leading to a decrease in the production of melanin and a slowdown in carbohydrate breakdown .
Biochemical Pathways
The inhibition of tyrosinase and α-glucosidase by Pedalitin impacts several biochemical pathways. The inhibition of tyrosinase can lead to a decrease in melanin production, affecting skin pigmentation processes. The inhibition of α-glucosidase slows down the breakdown of carbohydrates, impacting the digestion and absorption of dietary carbohydrates .
Pharmacokinetics
It’s known that pedalitin is a natural compound found in various plant species , suggesting it may be absorbed through dietary intake
Result of Action
Pedalitin has been shown to have significant antinociceptive and antifungal activities . In the context of cancer, Pedalitin has been found to decrease the growth of HT29 and HCT116 colon cancer cells, attributed to the induction of apoptosis and cell cycle arrest . Furthermore, it has been shown to inhibit migration and adhesion in both cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pedalitin. Factors such as diet, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all potentially impact the effectiveness of Pedalitin . .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHUBDKQQPMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176915 | |
| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pedalitin | |
CAS RN |
22384-63-0 | |
| Record name | Pedalitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22384-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pedalitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022384630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEDALITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9S9Z36F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 - 301 °C | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pedalitin?
A1: Pedalitin has a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol.
Q2: Is there any spectroscopic data available for pedalitin?
A2: Yes, researchers commonly use techniques like 1D and 2D NMR (Nuclear Magnetic Resonance), UV-Vis (Ultraviolet-Visible) spectroscopy, and mass spectrometry to characterize pedalitin. [, , , , , , , ] Studies report characteristic UV absorption maxima (λmax) at around 270-275 nm and 345-350 nm. []
Q3: What are the primary biological activities reported for pedalitin?
A3: Pedalitin exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. [, , , , , , ]
Q4: How does pedalitin exert its antioxidant effects?
A4: Pedalitin demonstrates potent superoxide radical scavenging activity and inhibits xanthine oxidase, an enzyme involved in the generation of reactive oxygen species. [] This inhibition of xanthine oxidase appears to be competitive. [] Additionally, pedalitin can inhibit lipid peroxidation, further contributing to its antioxidant properties. []
Q5: What is the mechanism of action for pedalitin's antiviral activity against Zika virus?
A5: Studies suggest that pedalitin inhibits the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. [] This inhibition may involve direct binding to the enzyme's active site. []
Q6: What evidence supports the anticancer potential of pedalitin?
A6: Pedalitin has demonstrated cytotoxic activity against various cancer cell lines, including melanoma cells (B16-F10) [] and human colon cancer cells (HT29 and HCT116). [] The mechanisms underlying these effects might involve the induction of apoptosis and cell cycle arrest. []
Q7: Pedalitin is reported to have anti-inflammatory properties. What is the basis for this activity?
A7: While specific mechanisms need further investigation, pedalitin's antioxidant and enzyme inhibitory effects might contribute to its anti-inflammatory potential. [, , ] Further research is necessary to fully elucidate these mechanisms.
Q8: What are the natural sources of pedalitin?
A9: Pedalitin is primarily found in plants belonging to the Lamiaceae family, such as Rabdosia japonica, Salvia circinata, and Sesamum indicum (sesame). [, , ] It is often found alongside other flavonoids and phenolic compounds. [, , , ]
Q9: Does the content of pedalitin vary within the plant or during different growth stages?
A10: Yes, studies on Sesamum indicum indicate that pedalitin content, particularly in its glycosylated form (pedaliin), is higher in young leaves and tends to increase during plant growth, peaking at a specific growth stage. []
Q10: How do structural modifications affect the biological activity of pedalitin?
A11: The presence of the double bond between positions 2 and 3 and the hydroxyl group at position 3 in the flavone structure seems crucial for the strong mutagenicity observed in some flavonoids. [] Modifications to these positions could significantly alter pedalitin's activity. Furthermore, glycosylation of pedalitin, forming pedaliin, can affect its bioavailability and potentially its bioactivity. [, ]
Q11: What is known about the safety and toxicity profile of pedalitin?
A13: While generally considered safe as a natural product found in food sources, detailed toxicological studies on pedalitin are limited. [, ] Further research, including acute and chronic toxicity assessments, is crucial to establish its safety profile comprehensively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)
